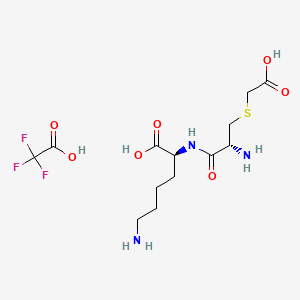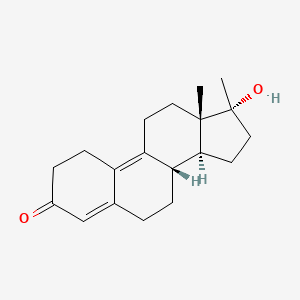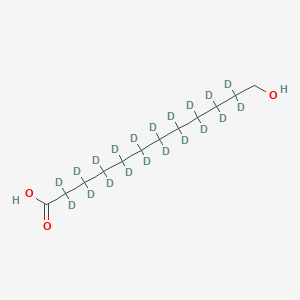
12-Hydroxylauric-d20 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxylauric-d20 Acid, also known as 12-Hydroxydodecanoic-d20 Acid, is a deuterated form of 12-Hydroxylauric Acid. This compound is a medium-chain fatty acid with a hydroxyl group at the 12th carbon position. It is used in various scientific research applications due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylauric-d20 Acid typically involves the hydroxylation of lauric acid. The process can be catalyzed by cytochrome P450 enzymes, particularly CYP4A11, which hydroxylates lauric acid at the 12th position . The reaction conditions often include the use of high-performance liquid chromatography for the quantification of the product .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The deuterium atoms are introduced into the lauric acid molecule, followed by hydroxylation to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Hydroxylauric-d20 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of 12-ketolauric-d20 acid.
Reduction: Formation of 12-hydroxylauryl alcohol-d20.
Substitution: Formation of various substituted lauric acid derivatives.
Wissenschaftliche Forschungsanwendungen
12-Hydroxylauric-d20 Acid is used in a wide range of scientific research applications:
Chemistry: It serves as a reference material in analytical chemistry for the study of fatty acid metabolism.
Biology: It is used to investigate the role of hydroxylated fatty acids in biological systems.
Medicine: Research on its potential therapeutic effects in treating metabolic disorders is ongoing.
Industry: It is used in the production of biodegradable surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 12-Hydroxylauric-d20 Acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Lauric Acid: A medium-chain fatty acid without the hydroxyl group.
12-Hydroxylauric Acid: The non-deuterated form of 12-Hydroxylauric-d20 Acid.
12-Ketolauric Acid: The oxidized form of 12-Hydroxylauric Acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Eigenschaften
Molekularformel |
C12H24O3 |
|---|---|
Molekulargewicht |
236.44 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
ZDHCZVWCTKTBRY-KHKAULECSA-N |
Isomerische SMILES |
[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Kanonische SMILES |
C(CCCCCC(=O)O)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
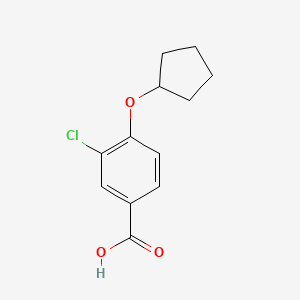
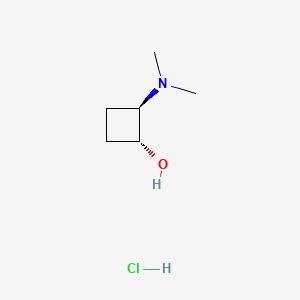
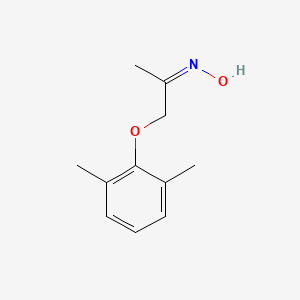
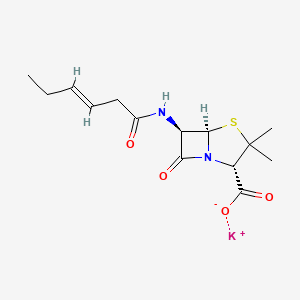
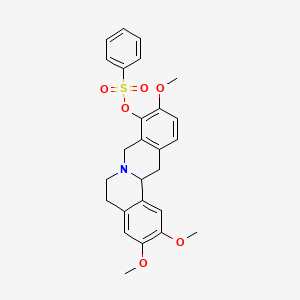
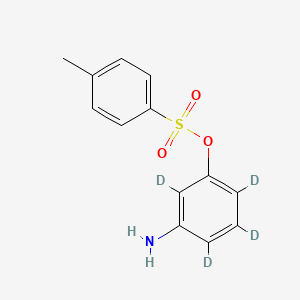

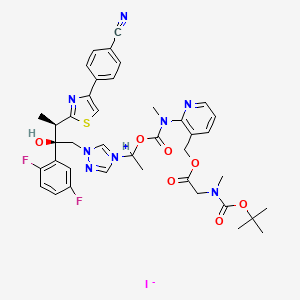
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

